REACTION_CXSMILES
|
O.O.[Na+].[NH2:4][C:5]1[S:6][CH:7]=[C:8]([C:10](=[N:14][OH:15])[C:11]([O-:13])=[O:12])[N:9]=1.[C:16](OC(=O)C)(=[O:18])[CH3:17].C(=O)([O-])[O-].[Na+].[Na+].Cl>O>[NH2:4][C:5]1[S:6][CH:7]=[C:8]([C:10](=[N:14][O:15][C:16](=[O:18])[CH3:17])[C:11]([OH:13])=[O:12])[N:9]=1 |f:0.1.2.3,5.6.7|
|
Name
|
2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate sodium dihydrate
|
Quantity
|
24.6 g
|
Type
|
reactant
|
Smiles
|
O.O.[Na+].NC=1SC=C(N1)C(C(=O)[O-])=NO
|
Name
|
|
Quantity
|
160 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
28.7 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 (± 5) °C
|
Type
|
CUSTOM
|
Details
|
stirred at 20 to 30° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
During the dropwise addition
|
Type
|
ADDITION
|
Details
|
After the dropwise addition
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
After the reaction liquid
|
Type
|
TEMPERATURE
|
Details
|
was cooled to 5° C.
|
Type
|
FILTRATION
|
Details
|
the precipitated crystal was filtered
|
Type
|
WASH
|
Details
|
washed with isopropanol and acetone successively
|
Type
|
CUSTOM
|
Details
|
The obtained wet crystal was dried under reduced pressure
|
Reaction Time |
60 min |
Name
|
|
Type
|
product
|
Smiles
|
NC=1SC=C(N1)C(C(=O)O)=NOC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 23.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 103.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |